molecular formula C17H11BrN4O2S B279386 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B279386
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: SGCMTKCONSCARJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activity by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of DNA topoisomerase II, which is an essential enzyme involved in DNA replication and cell division. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. For instance, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane integrity. Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited antiviral activity by inhibiting the replication of viral RNA.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity, which could lead to the development of new chemotherapeutic agents. However, one of the limitations of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in water, which could affect its bioavailability and pharmacokinetics. Furthermore, the toxicity and safety profile of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have not been fully evaluated, which could limit its clinical application.

Zukünftige Richtungen

There are several future directions for the research on 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Firstly, the structure-activity relationship (SAR) of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be further investigated to identify the key structural features responsible for its biological activity. Secondly, the mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be elucidated to understand its mode of action at the molecular level. Thirdly, the pharmacokinetics and toxicity of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole need to be evaluated to determine its safety and efficacy in vivo. Lastly, the potential of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of new antibiotics and chemotherapeutic agents needs to be explored.

Synthesemethoden

The synthesis of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoaniline with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid followed by cyclization with thiosemicarbazide and sodium nitrite. The reaction yields a yellow crystalline solid with a melting point of 258-260°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess antiviral activity against herpes simplex virus type-1 (HSV-1) and hepatitis C virus (HCV). Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Eigenschaften

Molekularformel

C17H11BrN4O2S

Molekulargewicht

415.3 g/mol

IUPAC-Name

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4O2S/c18-11-7-5-10(6-8-11)15-19-20-17-22(15)21-16(25-17)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2

InChI-Schlüssel

SGCMTKCONSCARJ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

Kanonische SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.